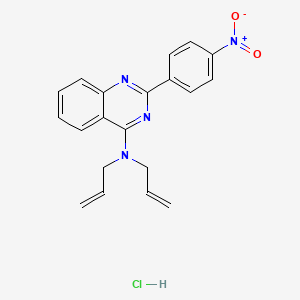
1-(2-chloro-4-nitrophenyl)-4-(trichloroacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-4-nitrophenyl)-4-(trichloroacetyl)piperazine is a chemical compound that has gained attention in scientific research due to its potential as an antitumor agent.
Wirkmechanismus
The mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-(trichloroacetyl)piperazine is not fully understood. However, it has been suggested that it exerts its antitumor activity by inhibiting DNA topoisomerase II, a key enzyme involved in DNA replication and transcription. This leads to the accumulation of DNA double-strand breaks, ultimately resulting in cell death.
Biochemical and physiological effects:
Studies have shown that 1-(2-chloro-4-nitrophenyl)-4-(trichloroacetyl)piperazine has low toxicity in normal cells and tissues. However, it has been found to induce oxidative stress and alter mitochondrial function in cancer cells, leading to apoptosis. Additionally, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-chloro-4-nitrophenyl)-4-(trichloroacetyl)piperazine in lab experiments is its potent antitumor activity in various cancer cell lines and animal models. However, its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. Additionally, its low toxicity in normal cells and tissues makes it a promising candidate for further development as an anticancer agent.
Zukünftige Richtungen
For the research on 1-(2-chloro-4-nitrophenyl)-4-(trichloroacetyl)piperazine include the identification of its molecular targets and the development of more potent analogs. Additionally, its potential as a combination therapy with other anticancer agents should be explored. Furthermore, its efficacy in clinical trials should be evaluated to determine its potential as a therapeutic agent for cancer treatment.
Conclusion:
In conclusion, 1-(2-chloro-4-nitrophenyl)-4-(trichloroacetyl)piperazine is a promising compound that exhibits potent antitumor activity in various cancer cell lines and animal models. Its low toxicity in normal cells and tissues makes it a promising candidate for further development as an anticancer agent. Further research is needed to elucidate its mechanism of action and identify its molecular targets, and to evaluate its efficacy in clinical trials.
Synthesemethoden
The synthesis of 1-(2-chloro-4-nitrophenyl)-4-(trichloroacetyl)piperazine involves the reaction of 2-chloro-4-nitroaniline with trichloroacetyl chloride and piperazine in the presence of a base. The resulting compound has been found to exhibit potent antitumor activity in preclinical studies.
Wissenschaftliche Forschungsanwendungen
The antitumor activity of 1-(2-chloro-4-nitrophenyl)-4-(trichloroacetyl)piperazine has been extensively studied in various cancer cell lines and animal models. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. Furthermore, it has shown promising results in overcoming drug resistance in cancer cells.
Eigenschaften
IUPAC Name |
2,2,2-trichloro-1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl4N3O3/c13-9-7-8(19(21)22)1-2-10(9)17-3-5-18(6-4-17)11(20)12(14,15)16/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDDBXWSKWMISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-ethyl-3-methoxy-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5148330.png)
![N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5148334.png)
![1-(diphenylmethyl)-4-[(2-phenylcyclopropyl)carbonyl]piperazine](/img/structure/B5148340.png)
![5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148345.png)
![N-{4-[(4-benzyl-1-piperazinyl)methyl]phenyl}acetamide](/img/structure/B5148351.png)
![methyl 4-{3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5148359.png)



![4-[(4-ethyl-1-piperazinyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5148376.png)
![methyl 2-[(3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoate](/img/structure/B5148391.png)
methanone hydrochloride](/img/structure/B5148405.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B5148424.png)
![N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5148429.png)